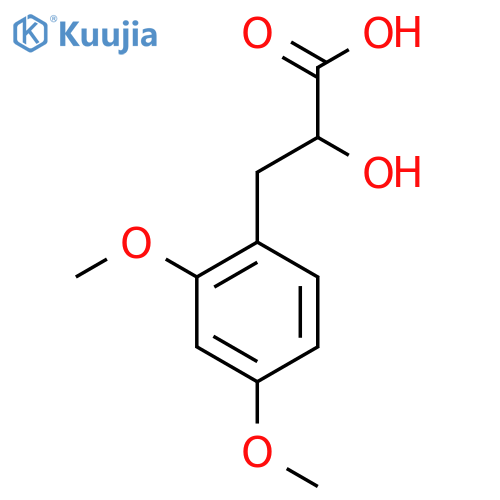Cas no 1181583-52-7 (3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid)

1181583-52-7 structure
商品名:3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid
- SCHEMBL7504539
- 1181583-52-7
- EN300-1452121
- SY339435
-
- インチ: 1S/C11H14O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6,9,12H,5H2,1-2H3,(H,13,14)
- InChIKey: MAMYQIBQVFAMNR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1CC(C(=O)O)O)OC
計算された属性
- せいみつぶんしりょう: 226.08412354g/mol
- どういたいしつりょう: 226.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 76Ų
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452121-250mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 250mg |
$513.0 | 2023-09-29 | ||
| Enamine | EN300-1452121-2.5g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 2.5g |
$1931.0 | 2023-06-06 | ||
| Enamine | EN300-1452121-0.1g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 0.1g |
$867.0 | 2023-06-06 | ||
| Enamine | EN300-1452121-1.0g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 1g |
$986.0 | 2023-06-06 | ||
| Enamine | EN300-1452121-2500mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 2500mg |
$1089.0 | 2023-09-29 | ||
| Enamine | EN300-1452121-10000mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 10000mg |
$2393.0 | 2023-09-29 | ||
| Enamine | EN300-1452121-5000mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 5000mg |
$1614.0 | 2023-09-29 | ||
| Enamine | EN300-1452121-0.25g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 0.25g |
$906.0 | 2023-06-06 | ||
| Enamine | EN300-1452121-500mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 500mg |
$535.0 | 2023-09-29 | ||
| Enamine | EN300-1452121-50mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 50mg |
$468.0 | 2023-09-29 |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1181583-52-7 (3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid) 関連製品
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
